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An Application Note on Utilizing B220 as a Selection Marker in CRISPR-Cas9 Screens

Introduction

CRISPR-Cas9 technology has become a powerful tool for large-scale functional genomics
screening, enabling the identification of genes involved in a myriad of biological processes. A
common strategy for these screens is to link a selectable phenotype to the genetic
perturbation. Cell surface markers are particularly amenable to this approach, as they allow for
the physical separation of cell populations with different levels of protein expression using
Fluorescence-Activated Cell Sorting (FACS).

B220, also known as CD45R, is an isoform of the protein tyrosine phosphatase receptor type C
(PTPRC) and is a hallmark surface marker of B lymphocytes. Its expression level is
dynamically regulated during B cell development and activation. This makes B220 an excellent
candidate for use as a selection marker in CRISPR-Cas9 screens designed to uncover the
genetic regulators of B cell signaling, differentiation, and survival.

This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen using
B220 as a selection marker. The workflow covers the preparation of a single-guide RNA
(sgRNA) library, transduction of B cells, FACS-based selection of B220-expressing populations,
and downstream analysis to identify candidate genes.

Principle of the Method
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The core principle of this method is to use a pooled CRISPR-Cas9 library to induce mutations
across the genome in a population of B cells. Each cell receives a single sgRNA targeting a
specific gene. The subsequent change in the surface expression of B220 is then used as a
readout for the effect of the gene knockout.

Cells are stained with a fluorescently labeled anti-B220 antibody and sorted via FACS into
populations with high and low B220 expression. By using next-generation sequencing (NGS) to
determine the relative abundance of sgRNAs in each sorted population compared to an
unsorted control, it is possible to identify genes whose disruption leads to an increase or
decrease in B220 expression.

Experimental Workflow

The overall experimental workflow is depicted below. It involves the preparation of a lentiviral
SgRNA library, isolation and transduction of Cas9-expressing B cells, selection based on B220
expression, and finally, identification of candidate genes through deep sequencing.
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Caption: Overall workflow for a CRISPR-Cas9 screen using B220 as a selection marker.
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Detailed Experimental Protocol

This protocol is adapted from general principles of CRISPR screening in primary B cells.[1][2]
Materials and Reagents

o Cas9-expressing B cells (e.g., isolated from R26-Cas9 knock-in mice)
» Pooled lentiviral sgRNA library

e Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

o HEK293T cells for lentivirus production

o B cell stimulation reagents (e.g., anti-CD40 antibody, IL-4, IL-21)

e Puromycin

¢ Fluorophore-conjugated anti-mouse B220 (CD45R) antibody

« FACS buffer (PBS with 2% FBS)

o Genomic DNA extraction kit

» PCR reagents for sgRNA amplification

¢ Next-generation sequencing platform

Protocol Steps

 Lentiviral SgQRNA Library Production

o Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral
packaging plasmids.

o Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

o Concentrate the virus and determine the titer.
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e Primary B Cell Culture and Transduction

o Isolate splenic B cells from Cas9-expressing mice. A common method involves negative
selection to enrich for B cells.

o Activate the B cells for 48 hours with anti-CD40 antibody and IL-4 to promote proliferation
and transduction efficiency.[1]

o Transduce the activated B cells with the lentiviral SgRNA library at a low multiplicity of
infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

o One day after transduction, transfer the cells to a new culture system with feeder cells
(e.g., irradiated 40LB cells) and IL-21 to support B cell survival and differentiation.[1]

o Select for successfully transduced cells by adding puromycin to the culture medium.[1]
o FACS-based Selection of B220 Populations

o After a period of culture (e.g., 6 days) to allow for gene knockout and phenotypic changes,
harvest the cells.[1]

o Stain the cells with a fluorophore-conjugated anti-B220 antibody.
o Using a FACS sorter, collect three populations:
» The top 10-20% of B220-expressing cells (B220 High)
= The bottom 10-20% of B220-expressing cells (B220 Low)
» An unsorted sample of the total population as a reference control.
* sgRNA Sequencing and Analysis
o Extract genomic DNA from each of the three collected cell populations.
o Amplify the integrated sgRNA sequences using PCR.

o Submit the PCR products for next-generation sequencing.
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o Analyze the sequencing data to determine the frequency of each sgRNA in the B220 High
and B220 Low populations relative to the unsorted control. Software packages like

MAGeCK can be used for this analysis.

Logical Principle of Hit Identification

The identification of genes that regulate B220 expression is based on the enrichment or
depletion of specific SgRNAs in the sorted cell populations.
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Caption: Logic for identifying positive and negative regulators of B220 expression.

Data Presentation and Interpretation

The primary output of a CRISPR screen is a list of genes that, when knocked out, result in a
significant change in the selected phenotype. The data is typically presented in tables that
include gene names, enrichment scores, and statistical values.
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Table 1: Example Hits for Negative Regulators of B220 Expression (These are hypothetical
data for illustrative purposes)

sgRNA sgRNA False
Gene Log2 Fold .

Count Count p-value Discovery
Symbol . Change

(B220 High)  (Unsorted) Rate (FDR)
GeneX 15,432 3,102 231 1.2e-6 4.5e-5
GeneY 12,876 2,987 211 5.6e-6 1.8e-4
GeneZ 9,854 2,543 1.95 8.9e-5 2.1e-3

Table 2. Example Hits for Positive Regulators of B220 Expression (These are hypothetical data
for illustrative purposes)

sgRNA sgRNA False
Gene Log2 Fold .

Count Count p-value Discovery
Symbol Change

(B220 Low) (Unsorted) Rate (FDR)
GeneA 18,765 4,011 2.23 9.8e-7 3.2e-5
GeneB 16,543 3,876 2.09 2.1e-6 9.7e-5
GeneC 11,234 2,998 191 6.4e-5 1.5e-3

Interpretation:

» Negative Regulators: Genes whose sgRNAs are enriched in the "B220 High" population are
considered negative regulators. Their knockout leads to an increase in B220 expression.

» Positive Regulators: Genes whose sgRNAs are enriched in the "B220 Low" population are
considered positive regulators. Their knockout leads to a decrease in B220 expression.

Potential Sighaling Pathway for Investigation

A screen like this could identify components of signaling pathways that control B cell identity
and function. For example, it could uncover novel regulators of the B cell receptor (BCR)
signaling pathway, which is known to influence the expression of B cell surface markers.
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Caption: Hypothetical signaling pathway regulating B220 expression, with a potential hit.

Conclusion

Using B220 as a selection marker in a CRISPR-Cas9 screen provides a robust method for
identifying genes that regulate B cell biology. The protocol outlined here, combining primary B
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cell culture with FACS and NGS, offers a powerful platform for novel target discovery in
immunology and drug development. The successful identification of regulators of B220

expression can provide valuable insights into the mechanisms governing B cell fate and
function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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